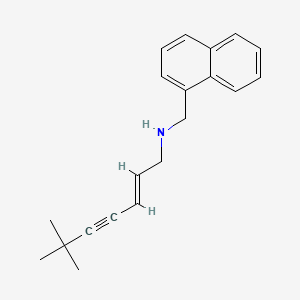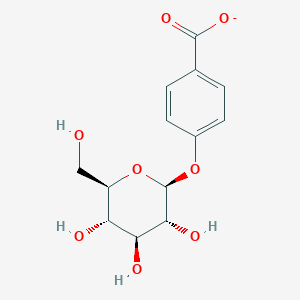
Formamicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamicin is a novel antifungal antibiotic produced by a strain of Saccharothrix sp. MK27-91F2. It was first isolated from a soil sample collected in Setagaya-ku, Tokyo, Japan. This compound is a 16-membered macrolide antibiotic that exhibits strong antimicrobial activity against phytopathogenic fungi .
Métodos De Preparación
Formamicin is produced through fermentation of the actinomycete strain Saccharothrix sp. MK27-91F2. The fermentation process involves inoculating a slant culture of the producing organism into a seed medium containing glycerol, yeast extract, meat extract, polypeptone, sodium chloride, magnesium sulfate, and calcium carbonate in deionized water. The culture is incubated at 27°C for 10 days .
The compound is then extracted with acetone from cultured mycelia and purified using silicagel and Sephadex LH-20 column chromatographies, followed by Centrifugal liquid-liquid Partition Chromatography .
Análisis De Reacciones Químicas
Formamicin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains a lactone ring and diene residues, which are reactive sites for these reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major products formed from these reactions include derivatives with altered antimicrobial properties. For example, oxidation of the lactone ring can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
Formamicin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying macrolide antibiotics and their biosynthetic pathways. In biology, this compound is used to investigate the mechanisms of antifungal activity and resistance in phytopathogenic fungi .
In medicine, this compound shows promise as a potential therapeutic agent for treating fungal infections in plants and humans. Its strong antifungal activity makes it a valuable candidate for developing new antifungal drugs . In industry, this compound can be used in the development of biocontrol agents for managing fungal diseases in crops .
Mecanismo De Acción
Formamicin exerts its antifungal effects by inhibiting the synthesis of essential cellular components in fungi. It targets the fungal cell membrane and disrupts its integrity, leading to cell lysis and death. The compound binds to specific molecular targets, such as ergosterol, a key component of the fungal cell membrane .
The disruption of ergosterol synthesis interferes with the normal functioning of the cell membrane, causing increased permeability and leakage of cellular contents. This ultimately results in the inhibition of fungal growth and proliferation .
Comparación Con Compuestos Similares
Formamicin belongs to the bafilomycin-concanamycin type antibiotics, which are known for their strong antifungal activity. Similar compounds include bafilomycin A1, concanamycin A, and leucanicidin. These compounds share structural similarities with this compound, such as the presence of a macrolide ring and diene residues .
this compound is unique in its specific molecular structure and the particular strain of Saccharothrix sp. that produces it.
Propiedades
Fórmula molecular |
C44H72O13 |
|---|---|
Peso molecular |
809 g/mol |
Nombre IUPAC |
(1S,2E,4E,8R,9S,10E,12E,15S,16S,20S)-8-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5,6-dimethyloxan-2-yl]-3-hydroxypentan-2-yl]-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxabicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one |
InChI |
InChI=1S/C44H72O13/c1-11-12-13-16-34-32-20-25(2)15-14-17-35(51-10)41(56-37(46)19-18-26(3)22-43(9,42(32)49)53-24-52-34)28(5)39(47)29(6)44(50)23-36(27(4)30(7)57-44)55-38-21-33(45)40(48)31(8)54-38/h14-15,17-19,22,27-36,38-42,45,47-50H,11-13,16,20-21,23-24H2,1-10H3/b17-14+,19-18+,25-15+,26-22+/t27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,38+,39-,40-,41-,42+,43+,44-/m1/s1 |
Clave InChI |
AUNKVZMKKDTMQP-AGCNVFKOSA-N |
SMILES |
CCCCCC1C2CC(=CC=CC(C(OC(=O)C=CC(=CC(C2O)(OCO1)C)C)C(C)C(C(C)C3(CC(C(C(O3)C)C)OC4CC(C(C(O4)C)O)O)O)O)OC)C |
SMILES isomérico |
CCCCC[C@H]1[C@H]2C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C(=C/[C@@]([C@H]2O)(OCO1)C)/C)[C@@H](C)[C@H]([C@H](C)[C@]3(C[C@H]([C@@H]([C@H](O3)C)C)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)O)O)O)OC)/C |
SMILES canónico |
CCCCCC1C2CC(=CC=CC(C(OC(=O)C=CC(=CC(C2O)(OCO1)C)C)C(C)C(C(C)C3(CC(C(C(O3)C)C)OC4CC(C(C(O4)C)O)O)O)O)OC)C |
Sinónimos |
formamicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(5E,11E)-3-acetyloxytrideca-5,11-dien-7,9-diynyl] acetate](/img/structure/B1234857.png)



![(5Z)-5-[(E)-4,7-dihydroxyhept-2-enylidene]-4-hydroxy-2-methylsulfanyl-4-(4-phenoxybutyl)cyclopent-2-en-1-one](/img/structure/B1234870.png)


![2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-(2-phenylethyl)acetamide](/img/structure/B1234875.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(E)-N-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1234876.png)

